3-(溴甲基)-1-甲基哌啶

描述

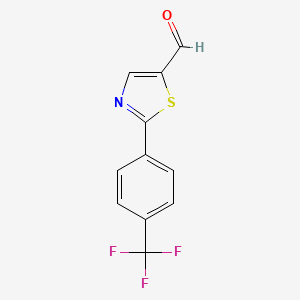

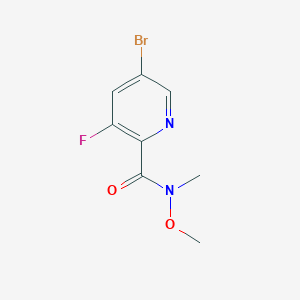

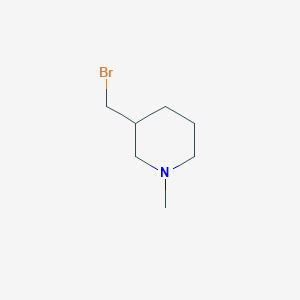

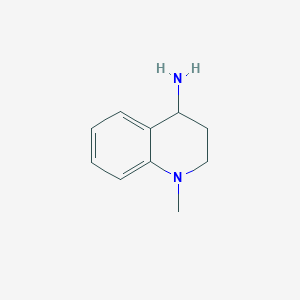

3-(Bromomethyl)-1-methylpiperidine is a chemical compound that serves as a key intermediate in various synthetic pathways for pharmaceuticals and other organic molecules. It is characterized by the presence of a bromomethyl group attached to a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The methyl group attached to the nitrogen atom indicates that it is a substituted piperidine.

Synthesis Analysis

The synthesis of compounds related to 3-(Bromomethyl)-1-methylpiperidine often involves the functionalization of piperidine or pyridine rings. For instance, the synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines, which are structurally related to 3-(Bromomethyl)-1-methylpiperidine, is achieved through a key step involving regioselective bromofluorination . Similarly, the preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide, another related compound, starts from 5-methylnicotinic acid and results in a high overall yield, demonstrating the efficiency of the synthetic route .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Bromomethyl)-1-methylpiperidine has been studied in detail. For example, the crystal structure of a spin-labelling reagent based on a dibromo-tetramethylpiperidine derivative reveals that the bromine atoms are equatorial and the N-O bond length is precisely determined . This information is crucial for understanding the reactivity and potential interactions of the compound in various chemical environments.

Chemical Reactions Analysis

Compounds with bromomethyl and piperidine functionalities are versatile in chemical reactions. The rearrangement of bromomethyl-pyrrolinium salts into functionalized piperidines is one such reaction, where alkoxides in alcohol lead to the formation of dialkoxypiperidines . Additionally, the bromination of hydroxy-tetramethylpiperidine derivatives can lead to the formation of dibromo-hydroxy-tetramethylpiperidine hydrobromide, which upon oxidation generates a radical species . These reactions highlight the reactivity of bromomethyl groups in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-1-methylpiperidine and related compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's density, boiling point, and solubility. For instance, the crystal structures of TEMPO-Br salts provide insights into the intermolecular interactions and packing of the molecules, which are dictated by secondary bonds such as Br...O interactions . These properties are essential for the practical application and handling of the compound in laboratory and industrial settings.

科学研究应用

-

- Application : These compounds are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

-

- Application : Bromopyrenes are significant in synthetic chemistry, materials science, and environmental studies. They serve as vital intermediates in synthetic routes .

- Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .

- Results : The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

安全和危害

This would involve looking at the compound’s toxicity, flammability, and other hazards, and providing appropriate safety precautions for handling and storage.

未来方向

This would involve discussing potential future research directions, such as new applications for the compound, or ways to improve its synthesis or properties.

Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “3-(Bromomethyl)-1-methylpiperidine”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this. You could also consider reaching out to researchers who specialize in this area. They might be able to provide more information or point you to relevant resources.

属性

IUPAC Name |

3-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZKPJAXWDZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1-methylpiperidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)